![molecular formula C20H21NO5 B3106173 N-Fmoc-N,O-dimethyl-L-serine CAS No. 1569103-64-5](/img/structure/B3106173.png)
N-Fmoc-N,O-dimethyl-L-serine
Overview
Description
N-Fmoc-N,O-dimethyl-L-serine is a serine derivative . It has a molecular weight of 355.39 . The compound is used for the synthesis of coibamide A, a marine natural product with potent antiproliferative activity against human cancer cells .
Molecular Structure Analysis
The IUPAC name of N-Fmoc-N,O-dimethyl-L-serine is N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N,O-dimethyl-L-serine . The InChI code is 1S/C20H21NO5/c1-21(18(12-25-2)19(22)23)20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,22,23)/t18-/m0/s1 .Physical And Chemical Properties Analysis
N-Fmoc-N,O-dimethyl-L-serine is a viscous liquid that is colorless to light yellow . It has a molecular weight of 355.38 and its formula is C20H21NO5 .Scientific Research Applications
Solid-Phase Peptide Synthesis
“N-Fmoc-N,O-dimethyl-L-serine” is used in solid-phase peptide synthesis . This method is the preferred choice for producing synthetic peptides, which are important as therapeutics and for various research purposes . The Fmoc solid-phase peptide synthesis allows for the chemical synthesis of peptides less than 50 residues . It also allows for the introduction of non-proteinogenic amino acids or posttranslational modifications during synthesis .
Production of Cationic Amino Acid Building Blocks
This compound is used in the production of cationic amino acid building blocks . A solid-phase protocol leads to selectively protected amino alcohol intermediates, which are then oxidized to yield the desired di- or polycationic amino acid building blocks . This strategy facilitates the incorporation of multiple positive charges into the building blocks .
Synthesis of Bioactive Compounds
“N-Fmoc-N,O-dimethyl-L-serine” is used in the synthesis of bioactive compounds . Diamino acids, which are commonly found in bioactive compounds, can be synthesized using this compound . These bioactive compounds have significant pharmaceutical applications .
Coibamide A Synthesis
This compound is used in the synthesis of Coibamide A , a marine natural product with potent antiproliferative activity against human cancer cells . This highlights its potential use in cancer research and treatment .
Fmoc Removal in Ionic Liquid
“N-Fmoc-N,O-dimethyl-L-serine” can be used in the process of Fmoc removal in ionic liquid . This process is crucial in peptide synthesis, as it allows for the removal of the temporary protecting group masking the α-amino group .
Production of Antibodies
The solid-phase peptide synthesis, in which “N-Fmoc-N,O-dimethyl-L-serine” is used, is also important in the production of antibodies . Synthetic peptides produced through this method can be used for epitope mapping and vaccine design .
Mechanism of Action
Target of Action
N-Fmoc-N,O-dimethyl-L-serine is a derivative of the amino acid serine . It is primarily used in the synthesis of coibamide A , a marine natural product with potent antiproliferative activity against human cancer cells . Therefore, the primary targets of this compound are likely to be the cellular components involved in the proliferation of cancer cells.
Mode of Action
Given its role in the synthesis of coibamide a, it can be inferred that it contributes to the structure and function of coibamide a, which is known to have antiproliferative effects on cancer cells .
Biochemical Pathways
Coibamide A has been shown to have antiproliferative effects on cancer cells , suggesting that it may influence pathways related to cell proliferation and survival.
Result of Action
N-Fmoc-N,O-dimethyl-L-serine is used in the synthesis of coibamide A , which has been shown to have potent antiproliferative activity against human cancer cells . Therefore, the result of its action is likely to contribute to the antiproliferative effects of coibamide A on cancer cells.
properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methoxypropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-21(18(12-25-2)19(22)23)20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,22,23)/t18-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHCRMIWFPLNJK-SFHVURJKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(COC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](COC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Fmoc-N,O-dimethyl-L-serine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.